Product packaging for SEPHACRYL S 400HR(Cat. No.:CAS No. 132703-24-3)

SEPHACRYL S 400HR

Cat. No.: B1180690
CAS No.: 132703-24-3
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Description

Evolution and Foundational Principles of Size Exclusion Chromatography (SEC) in Biomolecular Sciences

Size Exclusion Chromatography (SEC), a cornerstone technique in the separation of macromolecules, operates on the principle of separating molecules based on their size, or more precisely, their hydrodynamic volume. numberanalytics.com The concept of size-based chromatographic separation was first considered by Synge and Tiselius, who observed the exclusion of small molecules from the pores of zeolites. nih.gov This led to the term "molecular sieve," which describes the fundamental mechanism of SEC. nih.gov The technique, initially known as gel permeation chromatography (GPC) when developed for separating polymers in the 1950s and 1960s, was quickly adopted by biochemists for analyzing complex biological samples. numberanalytics.comresearchgate.net

The process involves a column packed with a porous stationary phase, often a gel composed of spherical beads. numberanalytics.combio-rad.com When a sample containing a mixture of macromolecules is passed through the column, the separation occurs based on the differential access of molecules to the pores of the beads. numberanalytics.com Larger molecules are unable to enter the pores and thus travel through the interstitial volume of the column, eluting first. bio-rad.com Smaller molecules can penetrate the pores to varying extents, leading to a longer path length and slower migration through the column, resulting in later elution. numberanalytics.combio-rad.com The retention time is therefore inversely proportional to the molecular size. nih.gov

This method is particularly valued in biomolecular sciences because it can be performed under mild conditions that preserve the native structure and activity of fragile molecules like proteins. researchgate.netnih.gov Unlike other chromatography methods, SEC does not rely on binding interactions with the stationary phase, which minimizes the risk of sample loss and ensures high recovery of biological activity. nih.govchromatographyonline.com Over the years, advancements in column technology and instrumentation have significantly enhanced the resolution and sensitivity of SEC, solidifying its role in the purification and analysis of biomolecules. numberanalytics.comnih.gov

Contextualizing SEPHACRYL S 400HR within Advanced Gel Filtration Media Development

The evolution of gel filtration media has been driven by the dual needs of achieving higher resolution and faster flow rates. harvard.edu Early media, such as Sephadex, were based on cross-linked dextran (B179266), which provided good selectivity but were soft and prone to compaction under the hydrodynamic forces of large-scale columns. harvard.eduresearchgate.net This limited their use to low-pressure applications. nih.gov Subsequently, media based on agarose (B213101) (e.g., Sepharose) were introduced, offering better rigidity for higher flow rates, but sometimes with a trade-off in selectivity. harvard.eduresearchgate.net

A significant advancement in gel filtration technology was the development of composite gels. harvard.edu These media were created by grafting a second polymer onto a pre-formed matrix to combine the desirable properties of different materials. harvard.edu SEPHACRYL® High Resolution (HR) media represent this next generation, engineered to provide a balance of high resolution, high flow rates, and chemical stability. harvard.edunsc.ru

The matrix of SEPHACRYL® HR is a composite of allyl dextran cross-linked with N,N'-methylene bisacrylamide. cytivalifesciences.comavantorsciences.com This unique cross-linking imparts significant rigidity and chemical stability to the beads, allowing them to withstand higher pressures and flow rates compared to earlier dextran-based media. nsc.rucytivalifesciences.com The hydrophilic nature of the allyl dextran backbone minimizes non-specific adsorption of biomolecules, leading to high recovery of purified products. nsc.rucytivalifesciences.comavantorsciences.com The development of SEPHACRYL® media, with their narrow particle size distribution and robust physical properties, was a crucial step in making gel filtration a more efficient and scalable technique for both laboratory and industrial applications. harvard.educytivalifesciences.comcytivalifesciences.com

Properties

CAS No.

132703-24-3

Molecular Formula

C12H10ClNO3

Origin of Product

United States

Theoretical Underpinnings of Sephacryl S 400hr Based Separations

Principles of Molecular Exclusion and Diffusion Mechanisms within Porous Chromatographic Matrices

Size exclusion chromatography separates molecules based on their ability to enter the pores of the stationary phase. The SEPHACRYL S 400HR matrix, composed of a cross-linked copolymer of allyl dextran (B179266) and N,N'-methylene bisacrylamide, forms a network of pores cytivalifesciences.comavantorsciences.com. Larger molecules that are unable to enter these pores are excluded from the stationary phase pore volume and elute first in the void volume of the column cytivalifesciences.com. Smaller molecules, which can enter the pores to varying degrees depending on their size and the pore size distribution of the matrix, have a longer path through the column and elute later bitesizebio.com. Molecules smaller than the exclusion limit of the medium can access the entire pore volume and elute last, typically at a volume close to the total volume of the column. The separation is thus based on the differential partitioning of molecules between the mobile phase (outside the pores) and the stationary phase internal pore volume bitesizebio.com.

Diffusion mechanisms play a role in the separation process. As molecules move through the column, they undergo diffusion both in the mobile phase and within the pores of the stationary phase. Diffusion contributes to peak broadening, which affects the resolution of the separation. The rate of diffusion into and out of the pores is influenced by the size and shape of the molecules and the pore structure of the matrix bitesizebio.comharvard.edu. Smaller particle sizes of the chromatography media can facilitate the diffusion of sample molecules into and out of the particles, reducing the time needed to achieve equilibrium between the mobile and stationary phases and thereby improving resolution by reducing peak width bitesizebio.comharvard.edu.

Characterization of Selectivity for this compound in Fractionating Extended Macromolecules and Particulate Structures

This compound is specifically recommended for the separation of polysaccharides, macromolecules with extended structures, and even small particles such as plasmids and virus-like particles (VLPs) cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comcytivalifesciences.comscientificlabs.co.ukcytivalifesciences.comvwr.comnih.gov. This indicates a selectivity profile that is well-suited for larger analytes compared to other Sephacryl HR series media like S-100 HR, S-200 HR, and S-300 HR, which are used for smaller proteins and peptides avantorsciences.comsigmaaldrich.comcytivalifesciences.com.

The fractionation range for this compound is typically cited as 2 x 10⁴ to 8 x 10⁶ Da for globular proteins cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com. For dextrans, the fractionation range is reported as 1 x 10⁴ to 2 x 10⁶ Da, with an exclusion limit of 271 x 10³ Da researchgate.net. The ability to separate molecules based on their extended structures means that molecules with the same molecular weight but different shapes (e.g., a compact globular protein versus a linear polysaccharide) will elute at different volumes cytivalifesciences.comresearchgate.net. This characteristic is particularly valuable for purifying complex biological samples containing diverse molecular architectures. Studies have demonstrated its use in fractionating phospholipid vesicles (liposomes) into different sizes cytivalifesciences.com.

Influence of Media Surface Interactions on Separation Performance and Target Molecule Recovery with this compound

The performance of SEC media can be affected by non-specific interactions between the sample molecules and the surface of the stationary phase. The matrix of SEPHACRYL HR resins is hydrophilic, which helps to minimize non-specific adsorption of biomolecules cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcytivalifesciences.comsigmaaldrich.com. Minimizing non-specific adsorption is crucial for maximizing the recovery of the target molecule and ensuring accurate size-based separation cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcytivalifesciences.comsigmaaldrich.com.

While the hydrophilic nature of this compound generally reduces unwanted interactions, the buffer composition can still play a role in mitigating any potential non-specific binding. Using eluents with an ionic strength of at least 0.15 M is recommended for optimal results researchgate.net. The stability of the matrix across a wide pH range (3-11 for long-term use, 2-13 for short-term cleaning) and its compatibility with various common buffers, detergents (like 1% SDS), chaotropic salts (like 8 M urea (B33335) and 6 M guanidine (B92328) HCl), and organic solvents (like 20% ethanol (B145695) and 30% isopropanol) further contribute to minimizing adverse surface interactions and maintaining separation performance harvard.eduresearchgate.netfishersci.co.uksigmaaldrich.com. This chemical stability allows for flexibility in buffer selection to suit the specific properties of the sample being purified harvard.eduresearchgate.netsigmaaldrich.com.

Theoretical Models for Chromatographic Resolution and Efficiency in this compound Systems

Chromatographic resolution (Rs) is a measure of the separation between two peaks and is influenced by column efficiency, selectivity, and retention. Efficiency is often expressed in terms of theoretical plates (N) or height equivalent to a theoretical plate (HETP) bitesizebio.comscientificlabs.co.uk. Higher numbers of theoretical plates indicate better column efficiency and narrower peaks, leading to improved resolution bitesizebio.comscientificlabs.co.uk. The narrow particle size distribution of SEPHACRYL HR resins contributes to efficient column packing and high efficiency, with some prepacked columns achieving over 5000 theoretical plates per meter bitesizebio.comharvard.eduresearchgate.net.

Selectivity in SEC is determined by the pore size distribution of the stationary phase and the differential partitioning of molecules based on size and shape bitesizebio.com. The steep selectivity curves of Sephacryl HR resins contribute to good preparative characteristics and maintained high resolution cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com.

Theoretical models of chromatography, including those based on the concept of theoretical plates and mass transfer kinetics, can be used to understand and optimize separation in this compound systems bitesizebio.comresearchgate.net. These models consider factors such as diffusion, flow rate, and interactions with the stationary phase to predict peak shape and elution behavior. While specific detailed research findings applying complex theoretical models solely to this compound were not extensively detailed in the search results, the general principles of chromatographic theory underpin its use and performance in achieving high-resolution separations bitesizebio.comresearchgate.net. The narrow particle size distribution and the rigid, cross-linked matrix contribute to good flow characteristics and stability under moderate pressures, which are important parameters considered in chromatographic models for optimizing efficiency and resolution cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcytivalifesciences.comsigmaaldrich.comsigmaaldrich.comfishersci.iecuni.cz.

Here is a summary of some characteristics of Sephacryl HR resins, including S 400HR, based on the search results:

CharacteristicValue / DescriptionSource(s)
Matrix CompositionCross-linked copolymer of allyl dextran and N,N'-methylene bisacrylamide cytivalifesciences.comavantorsciences.comharvard.edusigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcytivalifesciences.comsigmaaldrich.comresearchgate.netsigmaaldrich.com
Particle Size Range25 - 75 µm harvard.eduresearchgate.net
Average Particle Size~50 µm bitesizebio.comresearchgate.netsigmaaldrich.com
Fractionation Range (Globular Proteins)2 x 10⁴ – 8 x 10⁶ Da cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
Fractionation Range (Dextrans)1 x 10⁴ – 2 x 10⁶ Da researchgate.net
Exclusion Limit (Dextrans)271 x 10³ Da researchgate.net
pH Stability (Long Term)3 - 11 harvard.eduresearchgate.netsigmaaldrich.com
pH Stability (Short Term)2 - 13 (for cleaning) harvard.eduresearchgate.netsigmaaldrich.com
Chemical StabilityCompatible with various buffers, detergents, chaotropic salts, organic solvents harvard.eduresearchgate.netsigmaaldrich.com
AutoclavabilityYes, at 121°C, pH 7 for 20-30 minutes cytivalifesciences.comfishersci.co.uk
Recommended forPolysaccharides, extended macromolecules, small particles (plasmids, VLPs) cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comcytivalifesciences.comscientificlabs.co.ukcytivalifesciences.comvwr.comnih.gov
Non-specific AdsorptionMinimized due to hydrophilic nature cytivalifesciences.comavantorsciences.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcytivalifesciences.comvwr.comsigmaaldrich.com
Column Efficiency (Prepacked)>5000 theoretical plates per meter bitesizebio.comharvard.eduresearchgate.net
Max Pressure (Operating)Up to 0.15 MPa (22 psi) for some prepacked columns sigmaaldrich.com

Methodological Design and Optimization for Sephacryl S 400hr Chromatography

Column Packing and Preparation Techniques for Optimal Chromatographic Performance

Achieving optimal separation with SEPHACRYL S 400HR hinges on meticulous column packing and preparation. A well-packed column is crucial for preventing zone broadening and ensuring high resolution. prep-hplc.com The rigidity and narrow particle size distribution of the resin facilitate straightforward packing. nsc.ru

To prepare the resin for packing, it is essential to create a homogenous slurry. scientificlabs.co.uk The resin, supplied in 20% ethanol (B145695), should be decanted and resuspended in the chosen packing solution, which can be either water or the running buffer. scientificlabs.co.ukscientificlabs.co.uk Using the running buffer for packing can reduce subsequent equilibration time. scientificlabs.co.uk It is recommended to create a slurry with a concentration of 50% to 70%. scientificlabs.co.uk Gentle stirring with a glass rod is advised to avoid the formation of aggregates; magnetic stirrers should not be used. scientificlabs.co.uk

The packing process itself can be performed using pressure packing with a pump. nsc.ru The slurry is poured into the column, and the adaptor is carefully lowered to the surface of the slurry, ensuring no air is trapped underneath. scientificlabs.co.uk A constant flow rate should be maintained during packing. scientificlabs.co.uk For optimal results, a two-step packing process is often recommended, starting with a lower flow rate until the bed height stabilizes, followed by an increased flow rate. salamanderthemes.net A typical bed height for SEPHACRYL High Resolution resins is between 60 and 90 cm. nsc.ru

After packing, the column should be equilibrated with at least two column volumes of the running buffer before applying the sample. scientificlabs.co.uk

Evaluation of Column Efficiency Metrics (e.g., Number of Theoretical Plates per Meter, Peak Asymmetry)

The efficiency of a packed column is best evaluated by determining the height equivalent to a theoretical plate (HETP) and the peak asymmetry factor (As). scientificlabs.co.uk These metrics provide a quantitative measure of the column's performance and the quality of the packing.

The number of theoretical plates per meter (N/m) is a key indicator of column efficiency. A higher number of theoretical plates signifies a more efficient column capable of producing narrower peaks and better resolution. For SEPHACRYL HR resins, a typical value is greater than 5,000 plates per meter. scientificlabs.co.uk Pre-packed HiPrep columns are tested to ensure they meet a specification of over 5,000 theoretical plates per meter. cytivalifesciences.com Some sources suggest that a plate number of 9,000 per meter or more can often be achieved. prep-hplc.com

The peak asymmetry factor (As) describes the shape of the chromatographic peak. An ideal, perfectly symmetrical peak has an As value of 1. scientificlabs.co.uk A typical acceptable range for the asymmetry factor is between 0.8 and 1.8. scientificlabs.co.uk Values outside this range may indicate issues with the column packing, such as channeling or a poorly settled bed.

To determine these efficiency metrics, a small molecule like acetone (B3395972) (1% solution) or sodium chloride can be used as a test substance. scientificlabs.co.uk For optimal results during efficiency testing, the sample volume should be approximately 1% of the column volume, and a flow velocity of around 30 cm/h is recommended. scientificlabs.co.uk

Table 1: Column Efficiency Parameters
ParameterDescriptionTypical Value/Range
Number of Theoretical Plates (N/m)A measure of column efficiency. Higher values indicate better performance.> 5,000 scientificlabs.co.uk
Peak Asymmetry Factor (As)Describes the symmetry of the peak. An ideal value is 1.0.8 - 1.8 scientificlabs.co.uk

Impact of Packing Conditions and Resin Handling on Separation Reproducibility

The reproducibility of separations using this compound is directly influenced by the consistency of column packing and resin handling. cytivalifesciences.comcytivalifesciences.com Any variability in these procedures can lead to changes in column efficiency and, consequently, inconsistent separation results. nsc.ru

Proper resin handling begins with the correct preparation of the slurry. Ensuring a homogenous suspension free of aggregates is critical for a uniform packed bed. scientificlabs.co.uk The use of a consistent slurry concentration and packing flow rate will contribute to reproducible column performance. scientificlabs.co.uknsc.ru It is also important to pack the column at the temperature at which it will be used, as temperature fluctuations can affect the packed bed and the viscosity of the eluent. prep-hplc.comhuji.ac.il

The physical and chemical stability of the this compound resin contributes significantly to its high reproducibility. cytivalifesciences.comcytivalifesciences.com The cross-linked matrix is rigid and stable, minimizing bed volume changes due to shifts in pH or ionic strength. cytivalifesciences.com However, improper handling, such as allowing the resin to dry out or exposing it to extreme pressures, can damage the beads and negatively impact performance. huji.ac.il

Consistent regeneration and storage procedures are also vital for maintaining reproducibility over multiple cycles. After each run, any reversibly bound material should be eluted, and the column should be re-equilibrated with the running buffer. nsc.ru For storage, using a 20% ethanol solution is recommended to prevent microbial growth. scientificlabs.co.uk

Eluent System Selection and Compatibility for this compound

The selection of an appropriate eluent system is crucial for achieving successful separations with this compound. The resin exhibits broad compatibility with a wide range of aqueous buffers and other chemical agents. cytivalifesciences.comnsc.ru

Effects of Buffer Composition, Ionic Strength, and pH on Chromatographic Behavior

The choice of buffer composition for this compound is flexible, as it does not directly influence the resolution in size-exclusion chromatography. salamanderthemes.net The primary consideration is to select a buffer that maintains the stability and activity of the sample. auburn.edu All commonly used aqueous buffers are compatible with the resin. salamanderthemes.net

Ionic strength plays a more significant role. To prevent non-specific ionic interactions between the sample molecules and the chromatography matrix, it is recommended to use a buffer with an ionic strength equivalent to at least 0.15 M NaCl. nsc.rusalamanderthemes.net This is particularly important for both acidic and basic proteins at low salt concentrations to avoid pH-dependent interactions. nsc.ru

This compound is stable over a wide pH range, typically operating between pH 3 and 11 without a significant change in function. avantorsciences.comcytivalifesciences.com For short-term cleaning procedures, it can withstand a pH range of 2 to 13. auburn.edu This broad pH stability allows for flexibility in choosing the optimal buffer conditions for a specific application.

Table 2: Recommended Eluent Conditions
ParameterRecommendationRationale
Buffer CompositionChosen based on sample stability and activity. auburn.eduDoes not directly affect SEC resolution. salamanderthemes.net
Ionic StrengthAt least 0.15 M NaCl or equivalent. nsc.rusalamanderthemes.netMinimizes non-specific ionic interactions. nsc.ruauburn.edu
Operating pH3 - 11. avantorsciences.comcytivalifesciences.comEnsures resin stability and function. cytivalifesciences.com

Considerations for Employing Chaotropic Agents, Detergents, and Organic Solvents

The robust nature of the this compound matrix allows for its use with a variety of additives, including chaotropic agents, detergents, and organic solvents, without affecting the separation properties. cytivalifesciences.comnsc.ru This is particularly useful for applications involving membrane proteins or other molecules that require such agents for solubilization and stability.

The resin is compatible with chaotropic agents such as 8 M urea (B33335) and 6 M guanidine (B92328) hydrochloride. cytivalifesciences.comnsc.ru It can also be used with detergents, for instance, in the purification of integral membrane proteins solubilized in 100 mM SDS. cytivalifesciences.comharvard.edu

In addition to aqueous buffers, this compound can be used with various organic solvents due to the high stability of its matrix. cytivalifesciences.comnsc.ru The bed volume may change depending on the solvent used. For example, when transferring from water to acetone, ethanol, or methanol, the bed volume remains relatively stable. nsc.ru

Table 3: Compatibility with Additives and Solvents
AgentExamplesCompatibility
Chaotropic Agents8 M Urea, 6 M Guanidine Hydrochloride cytivalifesciences.comnsc.ruCompatible, does not affect separation properties. cytivalifesciences.comnsc.ru
Detergents1% SDS cytivalifesciences.comnsc.ruCompatible, used for membrane protein purification. cytivalifesciences.com
Organic SolventsAcetone, Ethanol, Methanol cytivalifesciences.comCompatible with stable bed volume. cytivalifesciences.comnsc.ru

Optimization of Chromatographic Parameters for Enhanced Separation

To enhance the separation of target molecules using this compound, several chromatographic parameters can be optimized. The primary goal of optimization is to achieve the desired resolution in the shortest possible time.

The key parameters to consider for optimization are the choice of resin, column dimensions (bed height), and flow rate. cytivalifesciences.com While the resin is specified as this compound, it is part of a family of resins with different fractionation ranges, and selecting the most appropriate one is the first step in any size-exclusion chromatography optimization. avantorsciences.comcytivalifesciences.com

For a given resin, increasing the bed height generally improves resolution. nsc.ru A bed height between 30 and 100 cm is recommended for preparative separations. cytivalifesciences.com The sample volume is also a critical factor; for high-resolution separations, it should typically not exceed 2-4% of the total bed volume. nsc.rusalamanderthemes.net If the sample contains components with small differences in size, reducing the sample volume or the flow rate can improve the separation. auburn.edu In some cases, it may be necessary to decrease both. auburn.edu

The flow rate directly impacts both resolution and separation time. A lower flow rate generally leads to better resolution but increases the run time. salamanderthemes.net The optimal flow rate is a trade-off between these two factors and should be determined experimentally. It is important not to exceed the maximum pressure limit of the column or the resin. nsc.ru

Sample Volume and Concentration Effects on Resolution, Productivity, and Peak Broadening

Sample Volume:

In size exclusion chromatography (SEC), the sample volume is a key determinant of resolution. For this compound, recommended sample volumes for high-resolution fractionation typically range from 0.5% to 4% of the total column volume. scientificlabs.co.ukscientificlabs.co.uk To achieve maximum resolution, especially when separating components with small differences in size, it is often necessary to use a smaller sample volume, sometimes as low as 0.5% of the column volume. kuleuven.be Exceeding a sample volume of 4% of the total column volume is generally not recommended as it can significantly compromise resolution. scientificlabs.co.ukscientificlabs.co.uk For applications like buffer exchange or desalting, where high resolution between all components is not the primary goal, larger sample volumes, up to 30% of the column volume, can be acceptable. kuleuven.be

The relationship between sample volume and resolution is inversely proportional; as the sample volume increases, the resolution between peaks tends to decrease. scientificlabs.co.uk This is because a larger initial sample zone inherently leads to broader elution peaks. kuleuven.be However, from a productivity standpoint, processing a larger sample volume in a single run is more efficient. Therefore, a balance must be struck between the desired purity of the product (resolution) and the throughput (productivity). If initial separations at a low flow rate yield well-separated peaks, it may be possible to increase the sample volume to enhance capacity without a significant loss in resolution. huji.ac.il

Sample Concentration:

Sample concentration primarily affects resolution and peak shape through its influence on viscosity. While this compound can handle high sample concentrations, excessively viscous samples can lead to detrimental effects on the separation. scientificlabs.co.ukcytivalifesciences.com High viscosity can cause an irregular flow pattern and instability in the separation process, resulting in skewed and broadened peaks. cytivalifesciences.com This, in turn, diminishes resolution.

There isn't a universally "optimal" sample concentration, as it is highly dependent on the specific application and the physicochemical properties of the sample molecules. scientificlabs.co.uk It is often advantageous to use SEC directly after a concentration step, such as affinity chromatography, which yields a highly concentrated feed. scientificlabs.co.uk However, care must be taken to ensure the concentration does not lead to viscosity-induced peak broadening.

Peak Broadening:

Peak broadening is an inherent phenomenon in chromatography that leads to the dilution of the sample as it passes through the column. One of the primary contributors to peak broadening in SEC is longitudinal diffusion, which is the diffusion of the sample in the direction of flow. kuleuven.be Applying a sample in a large volume directly contributes to a broader initial zone, which is a major cause of peak broadening. kuleuven.be Similarly, high sample concentrations that increase viscosity can lead to non-ideal flow characteristics and increased peak broadening. cytivalifesciences.com To minimize peak broadening, it is advisable to keep sample volumes small and to avoid excessively high concentrations that could lead to viscosity issues. kuleuven.becytivalifesciences.com

Table 1: Recommended Sample Volumes for this compound Chromatography

Application Recommended Sample Volume (% of Total Column Volume) Primary Goal
High-Resolution Fractionation 0.5% - 2% scientificlabs.co.ukkuleuven.be Maximum separation of components
General Preparative Separations 0.5% - 4% scientificlabs.co.ukscientificlabs.co.uk Balance between resolution and productivity
Group Separations (e.g., Desalting) Up to 30% kuleuven.be Rapid removal of small molecules from large molecules

Linear Flow Rate Optimization for Maximizing Separation Efficiency and Speed

Optimizing the linear flow rate is crucial for balancing separation efficiency (resolution) and the speed of the chromatographic run on this compound. The ideal flow rate is dependent on several factors, including the molecular weight of the target molecules and the desired outcome of the separation.

Impact on Resolution:

The flow rate directly impacts the time available for molecules to diffuse into and out of the pores of the chromatography media, which is the fundamental principle of separation in SEC. A flow rate that is too high does not allow sufficient time for this equilibrium to be reached, leading to a decrease in resolution. cytivalifesciences.com Conversely, an excessively low flow rate can also lead to peak broadening due to increased longitudinal diffusion, where molecules spread out in the column over time. cytivalifesciences.com

For this compound, a general rule of thumb is that larger molecules require lower flow rates to maintain resolution, while smaller molecules can be separated effectively at higher flow rates. scientificlabs.co.ukscientificlabs.co.uk For many protein separations, a practical optimal linear flow rate is often found in the range of 2 to 10 cm/h. cytivalifesciences.com However, for preparative separations of polysaccharides and other large macromolecules, recommended flow rates can be in the range of 10–35 cm/h. cytivalifesciences.com

Balancing Efficiency and Speed:

There is an inherent trade-off between resolution and speed. While lower flow rates generally yield better resolution, they also result in longer run times, which can be a concern for productivity. salamanderthemes.net If initial separations demonstrate that peaks are well-resolved, the flow rate can be increased to shorten the separation time without a significant compromise in the quality of the separation. huji.ac.il

The physical properties of the this compound media, specifically its rigidity, allow for relatively fast flow rates compared to softer gel filtration media. sigmaaldrich.com This characteristic is advantageous for preparative applications where throughput is important. The pressure drop across the column increases with the linear flow rate, and this relationship is also influenced by the eluent viscosity and temperature. nsc.runsc.ru It is important to operate within the pressure limits of the column and the medium.

Optimization Strategy:

A systematic approach to optimizing the linear flow rate involves starting with a conservative flow rate, for example, 15 cm/h for a HiPrep 16/60 or 26/60 column, and then adjusting it based on the observed resolution and run time. auburn.edu If the separation of substances with small differences in size is critical, decreasing the flow rate can improve resolution. cytivalifesciences.com Conversely, if the primary goal is rapid processing and the initial resolution is more than adequate, the flow rate can be incrementally increased.

Table 2: General Flow Rate Recommendations for this compound

Application / Column Type Recommended Linear Flow Rate (cm/h) Notes
General Protein Separations 2 - 10 cytivalifesciences.com Lower end of the range for higher resolution of large proteins.
Preparative Separations (Polysaccharides, etc.) 10 - 35 cytivalifesciences.com Balances speed and resolution for large molecules.
HiPrep 16/60 & 26/60 Columns (Initial) 15 auburn.edu A good starting point for method development.
XK 16/70 Column 5 - 25 salamanderthemes.net Lower flow rates provide better resolution.

Temperature Control and its Implications for Chromatographic Performance

Temperature is a critical parameter in chromatography with this compound, as it can significantly influence the viscosity of the mobile phase and, consequently, the chromatographic performance.

The viscosity of aqueous buffers is inversely proportional to temperature. A decrease in temperature, such as moving a chromatography setup from room temperature to a cold room (e.g., 4°C), will approximately double the viscosity of the buffer. salamanderthemes.net This increased viscosity leads to a higher backpressure across the column at a given linear flow rate. nsc.ru To avoid exceeding the pressure limits of the column and to maintain consistent separation performance, it is often necessary to reduce the flow rate when operating at lower temperatures. cytivalifesciences.comsalamanderthemes.net

For reproducible and comparable results, it is essential to maintain a constant temperature throughout the chromatographic run and between different experiments. scientificlabs.co.uk Fluctuations in temperature can cause changes in elution volumes and peak widths, making it difficult to reliably identify and quantify components. Packing the column at the same temperature at which it will be used is also recommended to ensure a stable and uniformly packed bed. prep-hplc.com

While this compound media is stable over a wide temperature range (storage at 4°C to 30°C), the operational temperature should be chosen based on the stability of the sample and the desired chromatographic outcome. scientificlabs.co.ukavantorsciences.com Many biological samples require processing at reduced temperatures to maintain their activity and integrity. In such cases, the adjustment of the flow rate to compensate for increased buffer viscosity is a key consideration for successful separations.

Strategies for Column Regeneration, Cleaning-in-Place (CIP), and Long-Term Storage in Research Settings

Proper maintenance, including regeneration, cleaning, and storage, is essential for ensuring the longevity and consistent performance of this compound columns in a research environment.

Regeneration:

After each chromatographic run, it is important to regenerate the column to remove any molecules that may have been reversibly bound to the medium. This prevents cross-contamination between samples and prepares the column for the next separation. A standard regeneration procedure involves washing the column with at least two column volumes of the running buffer, or until the UV baseline and conductivity readings are stable. scientificlabs.co.ukscientificlabs.co.uk For more strongly bound substances, washing with a high ionic strength solution (e.g., 1 M NaCl in buffer) can be effective. scientificlabs.co.uknsc.ru

Cleaning-in-Place (CIP):

Over time, and especially when working with crude samples, contaminants such as precipitated proteins, lipids, and lipoproteins can accumulate on the column, leading to increased backpressure, reduced flow rates, and loss of resolution. nsc.ruauburn.edu Cleaning-in-Place (CIP) is a more rigorous washing procedure designed to remove these contaminants. The frequency of CIP depends on the nature of the sample, but a cycle every 1 to 5 separation runs is often recommended for crude materials. nsc.ru

A common and effective CIP protocol for removing precipitated proteins involves washing the column with 0.2 M to 0.5 M sodium hydroxide (B78521) (NaOH). scientificlabs.co.uksalamanderthemes.net The wash is typically performed in a reversed flow direction to help lift and remove particulates from the top of the column bed. salamanderthemes.netnsc.ru A contact time of 1 to 2 hours with the NaOH solution is generally recommended. scientificlabs.co.uksalamanderthemes.net For removing lipids and very hydrophobic proteins, a solution of 30% isopropanol (B130326) can be used. auburn.edu In cases of severe protein precipitation, an enzymatic digestion with pepsin followed by a NaOH wash can be employed. auburn.edu After any CIP procedure, the column must be thoroughly washed with several column volumes of water and then re-equilibrated with the running buffer until the pH and conductivity are stable. auburn.edu

Long-Term Storage:

For long-term storage, it is crucial to prevent microbial growth within the column. The recommended storage solution for packed this compound columns is 20% ethanol. scientificlabs.co.uksalamanderthemes.net Before storage, the column should be washed with several column volumes of distilled water, followed by the 20% ethanol solution. auburn.edu It is important to use a well-degassed water/ethanol mixture to prevent air bubbles from forming in the column. scientificlabs.co.uk The column should be stored at a temperature between 4°C and 30°C. scientificlabs.co.ukavantorsciences.com Unused this compound media can be stored in its original container with 20% ethanol at 4°C. nsc.ru

Table 3: Summary of Regeneration, CIP, and Storage Protocols for this compound

Procedure Reagent/Solution Typical Protocol Purpose
Regeneration Running Buffer or High Salt Buffer (e.g., 1 M NaCl) Wash with ≥ 2 column volumes of buffer until baseline is stable. scientificlabs.co.ukscientificlabs.co.uk Remove reversibly bound material after each run.
CIP (Precipitated Proteins) 0.2 - 0.5 M NaOH Wash with reversed flow for 1-2 hours. scientificlabs.co.uksalamanderthemes.net Remove denatured or precipitated proteins.
CIP (Lipids/Hydrophobic Proteins) 30% Isopropanol Wash with 0.5 column volume, followed by water. auburn.edu Remove lipids and strongly hydrophobic proteins.
CIP (Severe Protein Precipitation) Pepsin (1 mg/mL in 0.1 M acetic acid, 0.5 M NaCl) Digest overnight at room temperature, followed by NaOH wash. auburn.edu Enzymatic removal of precipitated proteins.
Long-Term Storage 20% Ethanol Wash with water, then equilibrate with 20% ethanol. Store at 4-30°C. scientificlabs.co.uksalamanderthemes.net Prevent microbial growth.

Research Applications of Sephacryl S 400hr in Biomolecule Purification and Fractionation

Purification and Characterization of High Molecular Weight Proteins

Sephacryl S-400 HR is particularly well-suited for the separation of large proteins and protein complexes, with a fractionation range for globular proteins extending from 20,000 to 8,000,000 Da. scientificlabs.co.ukavantorsciences.comsigmaaldrich.com This broad range allows for the effective purification of a variety of high molecular weight proteins that are often difficult to resolve using other chromatography media. sjsu.edu

Methodologies for Integral Membrane Protein Solubilization and Separation

The purification of integral membrane proteins presents a significant challenge due to their hydrophobic nature and requirement for detergents for solubilization. Sephacryl S-400 HR has proven effective in the separation of these proteins once they are extracted from the membrane.

A common methodology involves the initial solubilization of membrane proteins from their native environment using detergents. For instance, integral membrane proteins from human erythrocytes have been successfully solubilized in a buffer containing sodium dodecyl sulfate (B86663) (SDS). harvard.edu Following solubilization, the protein mixture can be loaded onto a Sephacryl S-400 HR column for size-based separation. harvard.edu

In another study, chromatophores from Rhodobacter capsulatus were treated with n-dodecyl β-d-maltoside (DDM) to solubilize membrane proteins. nih.gov The solubilized proteins were then subjected to size-exclusion chromatography on a Sephacryl S-400 HR column to fractionate the components. nih.gov This approach has been instrumental in the study of membrane-integral multisubunit complexes, such as the cytochrome c maturation complex. nih.gov

The choice of detergent is critical for maintaining the structural integrity and biological activity of the protein. The compatibility of Sephacryl S-400 HR with various detergents used in membrane protein research makes it a valuable tool in this field.

Table 1: Examples of High Molecular Weight Protein Purification using Sephacryl S-400 HR
Protein/ComplexSourceKey Findings
Integral Membrane ProteinsHuman ErythrocytesSuccessfully separated after solubilization with SDS. harvard.edu
Cytochrome c Maturation Complex (CcmF, CcmH, CcmI)Rhodobacter capsulatusFractionated DDM-solubilized membrane proteins to isolate the complex. nih.gov
GlycoproteinsSchizosaccharomyces pombe cell wallsSeparated two major glycoprotein (B1211001) species with molecular masses of 2 x 10⁶ and 5 x 10⁵ Da. researchgate.net

Fractionation of Protein Oligomers, Aggregates, and Conformationally Diverse Species

Sephacryl S-400 HR is adept at separating different oligomeric states of proteins, as well as distinguishing between properly folded proteins and their aggregates. This capability is crucial for quality control in recombinant protein production and for studying the mechanisms of protein aggregation. The resin's hydrophilic nature minimizes non-specific adsorption, ensuring that separation is primarily based on size and shape. avantorsciences.comscientificlabs.co.uk

The fractionation of conformationally diverse species is also a key application. The extended structure of some macromolecules can be effectively resolved using Sephacryl S-400 HR, providing insights into their native states and interactions. scientificlabs.co.ukavantorsciences.comcytivalifesciences.com

Isolation of Specific Enzyme Complexes and Active Forms for Functional Studies

The ability to isolate intact and active enzyme complexes is paramount for understanding their function and regulation. Sephacryl S-400 HR, with its mild separation conditions and high recovery rates, is an ideal choice for this purpose. scientificlabs.co.ukvwr.com

For example, a novel multienzyme complex from the bacterium Paenibacillus sp. TW1 was purified using Sephacryl S-400 HR gel filtration chromatography. scispace.com This step was critical in obtaining a purified complex with a high molecular mass of approximately 1,950 kDa, which exhibited both xylanase and cellulase (B1617823) activities. scispace.com The separation allowed for the isolation of the active complex, enabling further characterization of its enzymatic properties. scispace.com

In another instance, glycoproteins solubilized from the cell walls of Schizosaccharomyces pombe were chromatographed on a Sephacryl S-400 column. researchgate.net This led to the separation of two major glycoprotein species, allowing for their subsequent analysis by SDS-PAGE. researchgate.net

Advanced Separation and Structural Analysis of Polysaccharides

Sephacryl S-400 HR is highly recommended for the separation of polysaccharides and other macromolecules with extended structures. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.ukavantorsciences.comsigmaaldrich.comcytivalifesciences.comavantorsciences.comavantorsciences.comresearchgate.net Its robust and hydrophilic matrix is well-suited for the purification of these often complex and heterogeneous molecules. scientificlabs.co.ukavantorsciences.com

Methodologies for Polysaccharide Purification from Complex Biological Matrices

The purification of polysaccharides from natural sources often involves multiple steps to remove contaminants such as proteins, pigments, and low molecular weight compounds. Sephacryl S-400 HR is typically employed as a final polishing step to obtain a homogeneous polysaccharide fraction.

A general methodology for polysaccharide purification from a complex matrix, such as plant or fungal material, involves the following steps:

Extraction: The raw material is typically extracted with hot water or a dilute alkaline solution. pubcompare.ai

Deproteinization: Methods like the Sevag method are used to remove protein contaminants. pubcompare.ai

Precipitation: Ethanol (B145695) is often added to precipitate the crude polysaccharides. pubcompare.ai

Dialysis: To remove small molecules and salts. pubcompare.ai

Chromatographic Purification: The crude polysaccharide extract is then subjected to chromatographic separation, often starting with an ion-exchange column followed by size-exclusion chromatography on Sephacryl S-400 HR. pubcompare.aimdpi.com

For example, a polysaccharide from Artocarpus heterophyllus Lam. (Jackfruit) pulp was purified using a Sephacryl S-400 HR column after initial extraction, deproteinization, and dialysis. pubcompare.ai Similarly, a novel polysaccharide from summer-autumn tea was purified using a Sephacryl S-400 HR column after initial fractionation on a DEAE-52 cellulose (B213188) anion-exchange column. mdpi.com

Table 2: Examples of Polysaccharide Purification using Sephacryl S-400 HR
Polysaccharide SourcePreceding Purification StepsOutcome
Artocarpus heterophyllus Lam. (Jackfruit) PulpHot water extraction, deproteinization (Sevag method), ethanol precipitation, dialysis. pubcompare.aiSuccessful chromatographic separation and purification of the polysaccharide. pubcompare.ai
Summer-Autumn TeaExtraction, macroporous resin treatment, DEAE-52 cellulose anion-exchange chromatography. mdpi.comFurther purification of the D1 fraction to obtain the D1N1 polysaccharide. mdpi.com
Auricularia polytricha myceliaInitial purification steps.Indicated that the salt-soluble polysaccharide (SSP) was homogeneous with an average molecular weight of about 9.30 × 10⁵ Da. nih.gov
Phellinus igniariusDEAE-Sepharose Fast-Flow ion exchange. mdpi.comIsolation of the pure polysaccharide PBF6. mdpi.com

Integration with Spectroscopic and Spectrometric Techniques for Structural Characterization

Once a purified polysaccharide fraction is obtained using Sephacryl S-400 HR, it is often subjected to a battery of analytical techniques to elucidate its structure. The homogeneity of the sample achieved through this purification step is crucial for obtaining clear and interpretable data from these advanced analytical methods.

Commonly integrated techniques include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups present in the polysaccharide. mdpi.comnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For monosaccharide composition analysis after acid hydrolysis of the polysaccharide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D and 2D NMR techniques (COSY, TOCSY, HSQC, HMBC) to determine the glycosidic linkages and anomeric configurations. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. researchgate.net

For instance, a salt-soluble polysaccharide from the mycelia of Auricularia polytricha, purified by gel filtration chromatography on Sephacryl S-400 HR, was subsequently analyzed by FT-IR and NMR spectroscopy to reveal its detailed structure. nih.gov This integrated approach allowed researchers to determine that the polysaccharide was a glucan with a specific backbone and branching pattern. nih.gov

Sephacryl S-400 HR stands out as a versatile and reliable medium for the size-exclusion chromatography of high molecular weight proteins and complex polysaccharides. Its application in the purification of integral membrane proteins, the fractionation of protein oligomers, and the isolation of active enzyme complexes underscores its importance in protein biochemistry research. Furthermore, its crucial role in the purification of polysaccharides from diverse biological sources enables their detailed structural characterization through the integration of advanced spectroscopic and spectrometric techniques. The consistent performance and broad applicability of Sephacryl S-400 HR continue to make it an indispensable tool for researchers working at the frontiers of biomolecule separation and analysis.

Applications in the Study of Bioactive Polysaccharides

Sephacryl S-400 HR is frequently employed in the purification of bioactive polysaccharides from various natural sources. Its resolving power allows for the separation of complex polysaccharide mixtures, enabling the isolation of specific fractions for further characterization and activity studies.

For instance, a novel polysaccharide from summer-autumn tea was purified using a Sephacryl S-400 HR chromatography column. mdpi.com After initial fractionation on a DEAE-52 cellulose anion-exchange column, the major fraction was further purified on the Sephacryl S-400 HR column, yielding two distinct polysaccharide components. mdpi.com Similarly, a polysaccharide from Artocarpus heterophyllus Lam. (Jackfruit) pulp was purified using a Sephacryl™ S-400 HR column after extraction, ethanol precipitation, and deproteinization. pubcompare.ai

In another study, a polysaccharide from Cordyceps militaris fruit bodies was purified by a combination of DEAE-Sepharose Fast Flow and Sephacryl S-400 high-resolution chromatography. researchgate.net This process yielded a high molecular weight polysaccharide that demonstrated immunostimulating activities in vitro. researchgate.net Furthermore, two homogeneous polysaccharides, a glucan and a heteroxylan, were isolated from the alkaline aqueous extract of Acanthopanax senticosus using DEAE-Sepharose CL-6B and Sephacryl S-400 column chromatography. researchgate.net

The purification of a β-glucan fraction from the carpophores of Piptoporus betulinus also involved passing the crude extract through a Sephacryl S-400 HR column, resulting in a strong single band of the desired polysaccharide. pubcompare.ai These examples highlight the utility of Sephacryl S-400 HR in obtaining purified polysaccharides for structural and functional analysis.

Table 1: Examples of Bioactive Polysaccharide Purification using Sephacryl S-400 HR

Source OrganismPolysaccharide/FractionPreceding Purification StepsReference
Summer-Autumn TeaNovel Polysaccharide (D1N1 and D1N2)DEAE-52 cellulose anion-exchange chromatography mdpi.com
Artocarpus heterophyllus Lam. (Jackfruit)PolysaccharideEthanol precipitation, Sevag method for deproteinization pubcompare.ai
Cordyceps militarisPolysaccharide (CP2-S)DEAE-Sepharose Fast Flow chromatography researchgate.net
Acanthopanax senticosusGlucan and HeteroxylanDEAE-Sepharose CL-6B chromatography researchgate.net
Piptoporus betulinusβ-glucan fraction (BGF)Hot water extraction, concentration pubcompare.ai
Porphyromonas gingivalisCapsular Polysaccharide (CPS)RNase A, DNase I, and proteinase K treatment nih.gov

Isolation and Fractionation of Nucleic Acids and Particulate Biological Materials

Sephacryl S-400 HR is well-suited for the separation of large biomolecules and particulate materials due to its large pore size. cytivalifesciences.comsigmaaldrich.comsigmaaldrich.comavantorsciences.comavantorsciences.com This makes it a valuable tool for the purification of plasmid DNA, large DNA fragments, viruses, and extracellular vesicles.

Sephacryl S-400 HR is recommended for the separation of small particles like plasmids. cytivalifesciences.comsigmaaldrich.comsigmaaldrich.comavantorsciences.comavantorsciences.com It can be used for the rapid purification of DNA for various applications, including desalting, buffer exchange, and removal of unincorporated nucleotides from labeling reactions. dutscher.com In spin-column chromatography, the exclusion properties depend on factors such as the resin used, sample volume, product size, and the g-forces applied. dutscher.com For instance, a pEGFP plasmid was desalted on a Sephacryl® S-400 column before use in a study on DNA stability. oup.com Pre-packed spin columns with Sephacryl S-400 HR resin are available for nucleic acid purification, allowing for rapid processing. bocascientific.com

The large pore size of Sephacryl S-400 HR makes it suitable for the purification of viruses and virus-like particles (VLPs). google.com In a study on inactivated foot-and-mouth disease virus (FMDV), Sephacryl S-400 HR was one of the media tested for size exclusion chromatography (SEC) separation. researchgate.net The results indicated that the pore size of the medium can influence the conformational stability of the virus particles. researchgate.net For the purification of recombinant hepatitis B surface antigen (rHBsAg) VLPs, a combination of hydrophobic interaction chromatography (HIC) and Sephacryl S-400 SEC was used to obtain highly pure particles. researchgate.net

Sephacryl S-400 HR is widely used in the isolation and purification of extracellular vesicles (EVs), including exosomes, from various biological fluids and cell culture media. preprints.orgnih.gov SEC using Sephacryl S-400 has been shown to efficiently separate EVs from proteins like albumin in blood plasma. preprints.orgnih.gov In a 2012 study, a HiPrep Sephacryl S-400 HR column was used to purify exosomes from mesenchymal stem cell conditioned media. preprints.orgnih.gov Research has also indicated that SEC with a Sephacryl S-400 column can yield higher functional EVs compared to ultracentrifugation. preprints.orgnih.gov

Sephacryl S-400 HR has also been successfully used for the fractionation of phospholipid vesicles (liposomes) into large and small populations. harvard.edu

Table 2: Applications of Sephacryl S-400 HR in Particulate Biological Material Purification

ApplicationSample SourceKey Findings/PurposeReference
Plasmid DNA PurificationEscherichia coliDesalting of pEGFP plasmid. oup.com
Virus-Like Particle (VLP) PurificationRecombinant Hepatitis BIntegrated with HIC to achieve >90% purity of rHBsAg VLPs. researchgate.net
Extracellular Vesicle (EV) IsolationMesenchymal Stem Cell Conditioned MediaPurification of exosomes. preprints.orgnih.gov
Extracellular Vesicle (EV) IsolationBlood PlasmaEfficient separation of EVs from albumin. preprints.orgnih.gov
Liposome FractionationN/ASeparation of large and small phospholipid vesicles. harvard.edu

Separation of Virus-Like Particles (VLPs) and Viral Vectors for Research Applications

Contributions to Vaccine Component Purification in Research and Development

The purification of vaccine components is a critical step in vaccine development to ensure safety and efficacy. Sephacryl S-400 HR has been utilized in the purification of various vaccine components, including antigens and adjuvants.

In the context of vaccine development, Sephacryl S-400 HR has been employed for the purification of viral antigens and polysaccharide-based adjuvants. For the production of a Hepatitis B vaccine, Sephacryl S-400® was used in a gel filtration step to separate HBsAg particles from smaller contaminating molecules. google.com This chromatography step effectively removed low molecular weight contaminants. google.com

More recently, a polysaccharide from the dried root of Salvia miltiorrhiza was investigated as a potential vaccine adjuvant. researchgate.net The purification process involved an initial separation on a DEAE-cellulose column, followed by further purification of a specific fraction on a Sephacryl S-400 HR column. researchgate.net The resulting purified polysaccharide, when used as an adjuvant with ovalbumin (OVA) in mice, was shown to enhance the immune response by activating dendritic cells and increasing OVA-specific antibody secretion. researchgate.net

Purification of Recombinant Viral Antigens for Research Purposes

Sephacryl S-400 HR is utilized in the multi-step purification of recombinant viral antigens, which are crucial for diagnostics, vaccine development, and virological research. Its high-resolution fractionation capabilities make it suitable for separating large protein complexes and viral particles from cellular contaminants.

A notable application is the purification of a recombinant chimeric protein (r-p26) from the Caprine Arthritis Encephalitis Virus (CAEV), a lentivirus affecting goats. In this process, the r-p26 protein, expressed in E. coli, is essential for developing diagnostic assays. After initial purification steps including immobilized metal affinity chromatography (IMAC), Sephacryl S-400 HR is employed for size-exclusion chromatography (SEC) to remove aggregates and other impurities.

The process involves loading the concentrated protein sample onto a column packed with Sephacryl S-400 HR. The separation mechanism is based on the differential diffusion of molecules into the pores of the chromatography beads. Larger molecules, such as the target antigen, are excluded from the pores and thus travel a shorter path, eluting earlier. Smaller molecules and contaminants enter the pores, extending their path and causing them to elute later. This step is critical for obtaining a highly pure and monomeric form of the recombinant antigen, which is essential for the reliability of serological tests. The use of Sephacryl S-400 HR in this context ensures the removal of aggregates that could lead to non-specific reactions in immunoassays.

The following table summarizes the key aspects of using Sephacryl S-400 HR in the purification of recombinant viral antigens, based on the example of r-p26.

Table 1: Purification of Recombinant Viral Antigen r-p26 using Sephacryl S-400 HR

Parameter Description
Target Molecule Recombinant p26 protein of Caprine Arthritis Encephalitis Virus (CAEV)
Expression System E. coli
Purification Step Size-Exclusion Chromatography (Polishing Step)
Chromatography Medium Sephacryl S-400 HR
Objective Removal of protein aggregates and other low molecular weight impurities.

| Outcome | High-purity, monomeric r-p26 antigen suitable for diagnostic applications. |

Utilization in High-Throughput Screening Assay Development in Academic Contexts

Sephacryl S-400 HR has been instrumental in the development of novel high-throughput screening (HTS) assays in academic research, particularly for drug discovery. A prominent example is its use in an assay to screen for antisickling agents for Sickle Cell Disease (SCD). nih.gov

Researchers developed an HTS assay that leverages the unique properties of Sephacryl beads to differentiate between normal and sickled red blood cells (RBCs). nih.gov The principle of the assay is based on the ability of flexible, healthy RBCs to move through a column of tightly packed Sephacryl beads, whereas the rigid, sickled RBCs are unable to do so and are retained at the top of the column. nih.gov

The assay was adapted for a 384-well microplate format, making it suitable for HTS. nih.gov In the assay, deoxygenated sickle RBCs, which become rigid, are placed in wells containing the Sephacryl S-400 HR matrix. nih.gov When an effective antisickling compound is present, it prevents the RBCs from becoming rigid, allowing them to pass through the Sephacryl media upon centrifugation and form a visible red dot at the bottom of the well. nih.gov The size and intensity of this red dot are proportional to the effectiveness of the compound being tested. nih.gov

This innovative use of Sephacryl S-400 HR provides a simple, inexpensive, and reproducible method for screening large libraries of compounds for potential SCD therapies. nih.gov The assay does not require complex reagents and is readily adaptable for robotic HTS systems, accelerating the pace of drug discovery in this field. nih.gov The development of this assay showcases the versatility of Sephacryl S-400 HR beyond its traditional use in preparative chromatography. A subsequent study adapted this microbead assay, using Sephacryl S-500 HR, to evaluate traditional anti-sickling medicines, further confirming the utility of this method in resource-limited settings. tandfonline.com

The table below outlines the key features of the Sephacryl-based HTS assay for Sickle Cell Disease.

Table 2: Sephacryl-Based High-Throughput Screening Assay for Sickle Cell Disease

Feature Description
Assay Principle Separation of rigid sickled red blood cells (RBCs) from flexible, healthy RBCs.
Chromatography Medium Tightly packed Sephacryl S-400 HR beads.
Mechanism Flexible RBCs pass through the bead column during centrifugation, while rigid sickled cells are retained.
Application High-throughput screening of compounds for antisickling activity.
Format Adapted for 384-well microplates for automated screening.
Detection Optical scanning of the red dot formed by RBCs that have passed through the column.

| Significance | Provides a simple, cost-effective, and reproducible HTS method for SCD drug discovery. nih.gov |

Performance Assessment and Comparative Analysis of Sephacryl S 400hr

Comprehensive Evaluation of Resolution, Recovery, and Reproducibility Across Diverse Research Applications

Sephacryl S-400 HR is recognized for its ability to provide high resolution separations, particularly for large biomolecules. cytivalifesciences.comsigmaaldrich.com The narrow particle size distribution and steep selectivity curves of the Sephacryl HR resins contribute to good preparative characteristics and maintained high resolution. cytivalifesciences.comsigmaaldrich.com The hydrophilic nature of the matrix helps to minimize non-specific adsorption, leading to maximized recovery of the separated molecules. cytivalifesciences.comsigmaaldrich.com

The resin's performance in terms of resolution, recovery, and reproducibility has been evaluated across various research applications. For instance, it has been used for the separation of integral membrane proteins solubilized in detergents. ucsd.eduresearchgate.net In one study, Sephacryl S-400 HR was used to separate solubilized proteins from tonoplast enriched membranes, demonstrating its utility in handling complex biological samples. researchgate.net The excellent resolution and flow characteristics, coupled with long-term physical and chemical stability, make Sephacryl HR resins suitable for routine purification tasks. cytivalifesciences.comsigmaaldrich.com The reproducible separations offered by the Sephacryl HR series are highlighted as a key feature. cytivalifesciences.comchemopharm.com

Comparative Studies with Alternative Size Exclusion Chromatography Media

Comparative studies have been conducted to assess the performance of Sephacryl S-400 HR against other SEC media, including those based on agarose (B213101) and other dextran (B179266) matrices.

Performance Comparisons with Agarose-Based Resins (e.g., Sepharose, Superose)

Comparisons between Sephacryl S-400 HR and agarose-based resins like Sepharose and Superose have shown differences in performance depending on the specific application. In a study comparing different SEC methods for the separation of extracellular vesicles (EVs) from human cerebrospinal fluid, Sepharose CL-6B and Superose 6PG demonstrated superior performance over Sephacryl S-400 in enriching EVs. scispace.com Sepharose CL-6B also provided a higher flow rate compared to Sephacryl S-400. scispace.com However, Sephacryl S-400 has been shown to efficiently separate EVs from albumin in blood plasma, similar to Sepharose 4B, while Sepharose CL-2B was less effective in this regard. nih.govpreprints.org Another study noted that the increase in adsorption of single-walled carbon nanotubes (SWNTs) on agarose gel was observed at a lower pH than with allyl dextran-based gel like Sephacryl, indicating differences in adsorption properties. mdpi.com

Contrasting Performance with Other Dextran-Based Chromatographic Matrices

Sephacryl S-400 HR, being an allyl dextran-based gel cross-linked with N,N'-methylene bisacrylamide, exhibits different characteristics compared to purely dextran-based gels like Sephadex. mdpi.comresearchgate.net While Sephadex is often the first choice for rapid group separations such as desalting and buffer exchange due to its high volume capacity and insensitivity to sample concentration, Sephacryl HR is designed for higher resolution separations over a wide molecular weight range. helsinki.ficuni.czpharma-se.ru The crosslinking in Sephacryl provides higher mechanical strength and rigidity, allowing for faster flow rates compared to some other matrices. researchgate.netcytivalifesciences.comhuji.ac.il Studies comparing different gel types for SWNT separation have highlighted the importance of amide groups in Sephacryl gel for adsorption, distinguishing it from other matrices. mdpi.com

Integration and Performance within Automated Chromatographic Systems (e.g., ÄKTA Systems, FPLC)

Sephacryl S-400 HR is well-suited for use with automated chromatographic systems like ÄKTA systems and FPLC. cytivalifesciences.comchemopharm.comcytivalifesciences.comsigmaaldrich.com Prepacked columns, such as the HiPrep Sephacryl HR columns, are available and designed for easy connection to ÄKTA systems, facilitating convenient and reproducible preparative purification. cytivalifesciences.comcytivalifesciences.comscientificlabs.ie These prepacked columns provide the excellent purification properties of Sephacryl HR resins in a ready-to-use format. cytivalifesciences.comscientificlabs.ie The rigidity of the Sephacryl matrix allows for operation at the pressures typically used in low to medium pressure ÄKTA systems. chemopharm.comsigmaaldrich.com The integration with automated systems supports reliable and reproducible separations. cytivalifesciences.comscientificlabs.ie

Method Validation and Quality Control Considerations in Academic and Bioprocess Research Workflows

Sephacryl HR resins, including Sephacryl S-400 HR, are available as BioProcess resins, which are developed and supported for production scale chromatography and meet industrial demands for reproducibility, scalability, and stability. avantorsciences.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uk These resins are produced with validated methods and tested to meet manufacturing requirements, with Regulatory Support Files (RSF) available to assist process validation and submissions to regulatory authorities. helsinki.ficuni.czscientificlabs.co.uk This makes Sephacryl S-400 HR a suitable choice for bioprocess research workflows where method validation and quality control are critical. The long-term physical and chemical stability of the matrix contributes to the reproducibility of purification processes. cytivalifesciences.comsigmaaldrich.com Proper column packing and testing according to recommendations are important for ensuring optimal and reproducible performance. scientificlabs.co.uk

Scale Up Considerations and Industrial Research Applications

Principles and Methodologies for Scaling Up SEPHACRYL S 400HR Chromatographic Processes

Scaling up a chromatographic process using this compound typically involves increasing the column diameter while maintaining certain key parameters constant to preserve the separation efficiency achieved at a smaller scale. scientificlabs.co.uknsc.ru The scale-up is often in the order of 100-fold from the laboratory scale. nsc.ru

Parameters to maintain during scale-up include:

Bed height. scientificlabs.co.uknsc.ru

Linear flow rate (flow velocity in cm/h). scientificlabs.co.uknsc.ru

Sample concentration and volume relative to the bed volume. scientificlabs.co.uknsc.ru

Efficiency in terms of theoretical plates (N). scientificlabs.co.uknsc.ru

Parameters that are increased during scale-up are:

Volumetric flow rate. nsc.ru

Column diameter. nsc.ru

Increasing the column diameter increases the cross-sectional area, allowing for a proportional increase in the volumetric flow rate to maintain the linear flow rate. cytivalifesciences.com.cn It is crucial to have a well-packed column for good results in SEC at all scales. cytivalifesciences.com.cn Different column types are suitable for different scales, ranging from laboratory columns like XK or BPG columns to larger process-scale columns, including BioProcess Stainless Steel fixed bed columns with inner diameters up to 1400 mm and bed volumes up to 230 liters. nsc.ru Pre-packed columns, such as the HiPrep™ Sephacryl HR series, are also available in various sizes (e.g., 16/60 and 26/60 with bed volumes of approximately 120 mL and 320 mL, respectively) offering convenience and reproducibility for method development and scale-up experiments. cytivalifesciences.comnsc.ruvwr.comcytivalifesciences.comselectscience.netavantorsciences.comsigmaaldrich.comkuleuven.be

Potential deviations can occur on larger systems due to factors like buffer delivery system time delays or volume changes, and zone spreading caused by different lengths and diameters of outlet pipes. nsc.ru Proper column packing and testing are essential for optimal performance at scale. scientificlabs.co.uk

Strategies for Process Development and Optimization for Large-Scale Biomolecule Purification

Optimizing a purification process using this compound at a laboratory scale before scaling up is highly recommended to save time and material. nsc.rucytivalifesciences.com.cn Process optimization for large-scale gel filtration aims for maximum productivity and purity. nsc.ru

Key strategies for process development and optimization include:

Method Optimization for Resolution: Selecting a resin with a suitable fractionation range is the first priority for optimal resolution. cytivalifesciences.com.cn For best resolution, the molecule of interest should have an elution volume corresponding to a Kav between 0.1 and 0.6. nsc.ru The bed height also affects resolution; higher bed heights generally lead to better resolution. nsc.ru Typical bed heights for Sephacryl High Resolution in sectionized columns are 60–90 cm. nsc.ru

Process Optimization for Productivity: This involves selecting a column size appropriate for the sample volume and selecting the highest flow rate that maintains resolution while minimizing separation time. cytivalifesciences.com.cn Recommended sample volumes for Sephacryl High Resolution media are typically between 0.5% and 4% of the total bed volume, with sample volumes not exceeding 2% often recommended for maximum resolution. nsc.rudutscher.com However, for group separations, sample volumes up to 30% of the total column volume can be used. dutscher.com

Scale-Up: As discussed in Section 6.1, scale-up is primarily achieved by increasing the column diameter while maintaining critical parameters. scientificlabs.co.uknsc.ru

Maintaining consistent conditions and equipment is important for comparable results during optimization and scale-up. nsc.ru Factors such as solute, solvent, eluent, sample volume, flow rate, liquid pathway, and temperature can all influence results. nsc.ru Using buffers with a salt concentration of at least 0.15 M can help avoid pH-dependent interactions with acidic and basic proteins at very low salt concentrations. nsc.ru

Role of this compound in BioProcess Research and Development for Translational Science

This compound plays a significant role in bioprocess research and development, particularly in translational science where laboratory discoveries are moved towards industrial production. As a BioProcess medium, it is specifically developed and supported for production-scale chromatography, meeting industrial requirements for reproducibility, scalability, and stability. scientificlabs.co.ukscientificlabs.co.uksigmaaldrich.com

Its application in bioprocess development includes the purification of a wide range of biomolecules, including proteins, polysaccharides, and plasmids. cytivalifesciences.comavantorsciences.comfishersci.co.uksigmaaldrich.comvwr.comcytivalifesciences.comavantorsciences.comsigmaaldrich.com The ability of this compound to handle macromolecules with extended structures makes it suitable for purifying complex biological products. sigmaaldrich.comcytivalifesciences.comavantorsciences.comsigmaaldrich.com

The availability of this compound in various bulk pack sizes and convenient pre-packed formats facilitates both method development at a smaller scale and subsequent scale-up to preparative and industrial scales. cytivalifesciences.comsigmaaldrich.comselectscience.netsigmaaldrich.com This allows researchers to develop purification protocols using the same stationary phase that will be used in large-scale manufacturing, streamlining the translational process. nsc.ruselectscience.net

Q & A

Q. How to determine the appropriate fractionation range for SEPHACRYL S-400HR in polysaccharide purification?

  • SEPHACRYL S-400HR is optimized for separating macromolecules with molecular weights (MW) between 20 kDa and 8,000 kDa. To select this resin, first estimate the MW range of your target analyte using preliminary techniques like dynamic light scattering or SDS-PAGE. Calibrate the column using dextran or polymer standards (e.g., 80 kDa to 3.9 MDa HA fragments) to establish a reference elution profile . For polysaccharides, validate the separation using monosaccharide composition analysis post-fractionation, as demonstrated in studies on Inonotus rheades polymers .

Q. What experimental parameters are critical for ensuring reproducibility in S-400HR chromatography?

  • Key parameters include:
  • Column dimensions : Use a bed height ≥ 30 cm for optimal resolution .
  • Flow rate : Maintain ≤ 0.5 mL/min to prevent shear-induced aggregation or peak broadening .
  • Buffer composition : Ensure consistent ionic strength (e.g., 0.15 M NaCl) and pH (neutral) to minimize non-size exclusion effects .
  • Calibration : Include at least three MW standards spanning the expected analyte range to calculate partition coefficients (Kav) .

Q. How to interpret chromatograms for polymer characterization using S-400HR?

  • Compare elution volumes of samples to calibrated standards to estimate MW. Calculate Kav = (VeV0) / (VtV0), where V0 (void volume) and Vt (total volume) are determined using dextran blue and small molecules, respectively . For complex mixtures (e.g., polysaccharides), combine chromatographic data with monosaccharide profiling or methylation analysis to confirm structural homogeneity .

Advanced Research Questions

Q. How to optimize buffer conditions for separating charged polysaccharides with S-400HR?

  • Charged polymers (e.g., hyaluronic acid) may exhibit ionic interactions with the resin matrix, leading to deviations from ideal size-based elution. Mitigate this by:
  • Increasing ionic strength (e.g., 0.2–0.5 M NaCl) to screen electrostatic interactions .
  • Adjusting pH to the polymer’s isoelectric point to reduce charge heterogeneity .
  • Validating buffer compatibility via pre-column incubation to detect aggregation or viscosity changes .

Q. What strategies integrate S-400HR data with orthogonal analytical techniques for comprehensive polymer characterization?

  • Combine size exclusion chromatography (SEC) with:
  • High-performance anion-exchange chromatography (HPAEC) : For monosaccharide composition analysis, as shown in Inonotus studies .
  • NMR or FTIR spectroscopy : To confirm structural features of purified fractions .
  • Multi-angle light scattering (MALS) : For absolute MW determination, independent of column calibration .
    • Ensure methodological consistency by documenting all protocols in detail, including instrument settings and data normalization steps .

Q. How to resolve discrepancies between expected and observed elution profiles in S-400HR separations?

  • Common causes and solutions:
  • Sample aggregation : Pre-filter samples (0.22 µm) and include detergents (e.g., 0.1% Tween-20) in buffers .
  • Column degradation : Monitor column performance using standards periodically; replace if resolution declines .
  • Non-ideal interactions : Re-evaluate buffer composition or switch to a resin with lower matrix charge (e.g., Sepharose) .
  • Polydispersity : Use tandem SEC (e.g., S-400HR followed by S-200HR) for finer resolution of heterogeneous mixtures .

Methodological Considerations for Data Reporting

  • Reproducibility : Document all experimental variables (e.g., temperature, batch-specific resin properties) to enable replication .
  • Data validation : Include statistical analyses (e.g., triplicate runs for error margins) and cross-validate MW estimates with orthogonal techniques .
  • Theoretical framework : Ground experiments in polymer physics principles (e.g., Mark-Houwink equations) to contextualize deviations from ideal SEC behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.